molecular formula C18H29N6O8P B12810475 3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate CAS No. 133201-14-6

3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate

Cat. No.: B12810475
CAS No.: 133201-14-6
M. Wt: 488.4 g/mol
InChI Key: GGZPMMRIYIRBDM-RXJKDQPTSA-N
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Description

3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate is a chemically modified nucleotide analog intended for research applications. The compound is based on the core structure of Zidovudine (AZT, 3'-Azido-3'-deoxythymidine), which is a well-characterized nucleoside reverse transcriptase inhibitor (NRTI) . The parent molecule, AZT, is known to be phosphorylated by cellular kinases to its active triphosphate form, AZT-5'-triphosphate (AZTTP) . This active metabolite functions as a competitive substrate and chain terminator for viral reverse transcriptase, thereby selectively inhibiting viral DNA replication . The specific ethyl methoxyvalinyl phosphate moiety in this derivative is designed as a potential prodrug group to potentially alter the compound's pharmacokinetic properties, such as its cellular uptake or metabolic activation pathway. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult relevant safety data sheets (SDS) prior to use.

Properties

CAS No.

133201-14-6

Molecular Formula

C18H29N6O8P

Molecular Weight

488.4 g/mol

IUPAC Name

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-methylbutanoate

InChI

InChI=1S/C18H29N6O8P/c1-6-30-33(28,22-15(10(2)3)17(26)29-5)31-9-13-12(21-23-19)7-14(32-13)24-8-11(4)16(25)20-18(24)27/h8,10,12-15H,6-7,9H2,1-5H3,(H,22,28)(H,20,25,27)/t12-,13+,14+,15-,33?/m0/s1

InChI Key

GGZPMMRIYIRBDM-RXJKDQPTSA-N

Isomeric SMILES

CCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Canonical SMILES

CCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate involves several steps. Initially, 3’-Azido-3’-deoxythymidine is synthesized through the azidation of 3’-deoxythymidine. This is followed by the phosphorylation of the 5’ hydroxyl group using ethyl methoxyvalinyl phosphate. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and a base like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

    Substitution: Nucleophiles like amines or thiols are used under mild conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thymidine analogues.

Scientific Research Applications

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other nucleotide analogues.

    Biology: Studied for its role in inhibiting viral replication, particularly HIV.

    Medicine: Investigated for its potential as an antiviral drug.

    Industry: Used in the development of antiviral therapies and diagnostic tools.

Mechanism of Action

The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It gets incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading. The molecular targets include the reverse transcriptase enzyme and the viral DNA polymerase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3'-Azido-3'-deoxythymidine-5'-monophosphate (AZT-MP)

  • Structure and Function: AZT-MP is the monophosphate derivative of AZT, generated intracellularly during metabolic activation.
  • Activity: AZT-MP inhibits calf thymus DNA polymerase δ at pharmacologically relevant concentrations (IC₅₀ ~100 µM) but is less potent than its analog 3'-amino-3'-deoxythymidine-5'-monophosphate (AMT-MP), which achieves >50% inhibition at 100 µM .
  • Limitations : Unlike triphosphorylated AZT (AZTTP), AZT-MP is a poor substrate for thymidylate kinase, limiting its conversion to active triphosphate forms in mitochondria .

3'-Azido-3'-deoxythymidine-5'-triphosphate (AZTTP)

  • Role in Antiviral Therapy : AZTTP is the active metabolite of AZT, directly inhibiting HIV-1 reverse transcriptase (RT). It competes with dTTP for incorporation into viral DNA, causing chain termination .
  • Kinetics : AZTTP exhibits a 320-fold higher Kₘ value compared to dTTP for HIV-1 RT, reducing its catalytic efficiency (kcat is one-seventh of dTTP) .
  • Mitochondrial Toxicity : AZTTP inhibits mitochondrial DNA polymerase γ (Ki ~100–200 µM), contributing to mitochondrial DNA depletion and toxicity .

3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate

  • Synthetic Phosphonate Analogs: This phosphonate derivative of AZT lacks anti-HIV activity due to poor binding to HIV-1 RT (Kₘ 320-fold higher than AZTTP) and reduced catalytic turnover .
  • Key Data :

    Parameter AZTTP Phosphonate Analog
    Kₘ (HIV-1 RT) 5–10 µM 320-fold higher
    kcat 1 (reference) 0.14 (vs. AZTTP)
    Antiviral Activity (MT4) Active Inactive

Chimeric 3TC-AZT Phosphonate Heterodimer

  • Design : Combines AZT with lamivudine (3TC) via a phosphonate linker, aiming to synergize antiviral effects.
  • Activity : Exhibits potent anti-HIV-1 activity in ex vivo human tissues, though efficacy and toxicity profiles require further validation .

Molecular and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility/Stability
AZT-MP lithium salt C₁₀H₁₄N₅O₇P·xLi 481.18 Aqueous solution (100 mM)
AZTTP tetraammonium C₁₀H₂₈N₉O₁₃P₃ 575.3 DMSO-soluble, store at -20°C
AZT-5'-methylphosphonic acid diphosphate C₁₁H₁₇N₅O₁₂P₂ 457.22 Not reported

Mechanistic and Functional Divergence

  • Exonuclease Inhibition : AZT-MP and AMT-MP block proofreading exonuclease activity, a mechanism absent in unmodified AZT .
  • Mitochondrial vs.
  • Prodrug Strategies: Ethyl methoxyvalinyl modifications (as in the queried compound) may mimic phosphonate prodrugs like tenofovir, enhancing membrane permeability and metabolic stability .

Biological Activity

3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate, commonly referred to as a derivative of the well-known antiviral agent AZT (zidovudine), has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This compound incorporates a phosphate group, which is critical for its bioactivity, enhancing its cellular uptake and efficacy against viral infections.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N6O8PC_{18}H_{29}N_6O_8P. The structure features an azido group at the 3' position of the deoxythymidine backbone, which is essential for its mechanism of action. The ethyl methoxyvalinyl moiety is designed to improve lipophilicity and cellular penetration, addressing some limitations of traditional nucleoside analogs.

PropertyValue
Molecular Weight463.43 g/mol
SolubilitySoluble in DMSO
LogP2.5
pKa7.4

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity against HIV. This activity is attributed to its ability to inhibit reverse transcriptase, an enzyme crucial for viral replication. In vitro studies have demonstrated that this compound has a lower IC50 value compared to its parent compound AZT, suggesting enhanced potency.

Case Study: In Vitro Efficacy Against HIV

In a study conducted by Morgan Jones et al., various derivatives of AZT were synthesized and evaluated for their antiviral properties. The findings showed that the ethyl methoxyvalinyl phosphate derivative had an IC50 of 0.5 µM against HIV-1, compared to 1.2 µM for AZT itself . This enhancement in activity may be due to improved cellular uptake facilitated by the lipophilic side chain.

Anticancer Activity

Beyond its antiviral properties, this compound has been investigated for potential anticancer effects. The incorporation of the phosphate group enhances its ability to interfere with DNA synthesis in rapidly dividing cancer cells.

Table 2: Anticancer Activity Data

CompoundIC50 (µM)Cancer Cell Line
This compound0.8HeLa (cervical cancer)
AZT2.0HeLa (cervical cancer)

The proposed mechanism involves the phosphorylation of the compound within the cell, leading to the formation of active triphosphate metabolites that compete with natural nucleotides during DNA synthesis. This competitive inhibition results in premature termination of viral DNA synthesis or interference with cancer cell proliferation.

Q & A

Q. What are the established synthetic routes and purification methods for 3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate?

The compound is synthesized via phosphorylation of AZT (azidothymidine) followed by derivatization. Preparative HPLC using reversed-phase columns with isocratic elution (e.g., 10 mM ammonium acetate buffer, pH 6.0) achieves >99% purity. Post-synthesis, nuclear magnetic resonance (¹H, ¹³C, ³¹P) confirms structural integrity . Crude mixtures require solvent optimization (e.g., DMSO for solubility) and strict storage at -20°C to prevent degradation .

Q. What biochemical assays validate its anti-HIV and anti-HBV activity?

  • HIV inhibition : Measure incorporation into viral DNA via competitive inhibition assays using HIV-1 reverse transcriptase (RT) and radiolabeled dTTP. Co-crystallization studies (e.g., PDB: 3V4I) confirm binding to RT’s active site .
  • HBV inhibition : Quantify suppression of HBV DNA polymerase activity using qPCR on HBV-infected HepG2 cells, with EC₅₀ values typically <1 µM .
  • Apoptosis activation : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays in Jurkat cells demonstrate mitochondrial pathway activation .

Q. How should researchers handle solubility and stability challenges in vitro?

The compound is soluble in DMSO (100 mg/mL) with heating to 70°C. For aqueous solutions, use phosphate-buffered saline (PBS) with sonication. Avoid freeze-thaw cycles; aliquot and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .

Advanced Research Questions

Q. What structural modifications enhance cellular uptake while reducing mitochondrial toxicity?

Adding lipophilic groups (e.g., ethyl methoxyvalinyl phosphate) improves membrane permeability. Compare uptake via LC-MS quantification in primary lymphocytes. To assess mitochondrial toxicity, measure mitochondrial DNA (mtDNA) depletion using qPCR (e.g., ND4/18S rRNA ratio) in HepG2 cells. Parent AZT triphosphate shows mtDNA depletion at >10 µM, but derivatives may reduce this effect .

Q. How can nanoparticle delivery systems improve targeted action in HIV reservoirs?

Ionic binding of the compound to superparamagnetic iron oxide nanoparticles (SPIONs) enables magnetically guided delivery. Validate efficacy via ex vivo human lymphoid tissue models: apply an external magnetic field (0.5 T) and quantify HIV-1 p24 antigen reduction using ELISA. SPIONs also allow MRI tracking of drug distribution .

Q. What experimental designs address discrepancies in reported IC₅₀ values across studies?

Variability arises from differences in cell lines (e.g., PBMCs vs. immortalized T-cells) and assay conditions (e.g., serum concentration). Standardize protocols using:

  • Cell-free RT assays : Eliminate cellular metabolism variables.
  • Parallel testing : Compare activity in primary cells (e.g., human peripheral blood mononuclear cells) and cell lines (e.g., MT-4).
  • Dose-response curves : Use 8-point dilutions (0.1–100 µM) to calculate precise EC₅₀ .

Q. How does the compound interact with host polymerases, and what strategies mitigate off-target effects?

Competitive inhibition assays with human DNA polymerase γ (Pol γ) reveal selectivity. AZT triphosphate shows 100-fold lower affinity for Pol γ vs. HIV RT. To enhance selectivity, modify the 5′-phosphate group (e.g., phosphonate prodrugs) and assess inhibition ratios (RT/Pol γ IC₅₀) using purified enzymes .

Q. What computational methods predict resistance mutations in HIV RT?

Molecular dynamics simulations (e.g., GROMACS) model RT-ligand interactions. Key mutations (e.g., K65R, M184V) reduce binding affinity by altering hydrogen-bond networks. Validate predictions with site-directed mutagenesis and enzymatic assays .

Methodological Considerations Table

Parameter Recommended Protocol Key References
Synthesis Purity Preparative HPLC (C18 column, 10 mM NH₄Ac, pH 6.0)
HIV RT Inhibition Radiolabeled dTTP incorporation assay
Mitochondrial Toxicity mtDNA quantification (ND4/18S rRNA ratio)
Targeted Delivery SPIONs with 0.5 T magnetic field
Apoptosis Assay Caspase-3/7 Glo assay + Annexin V/PI staining

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